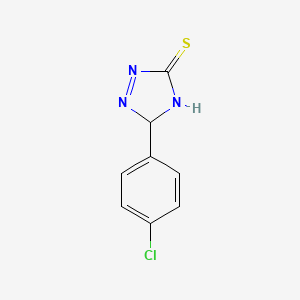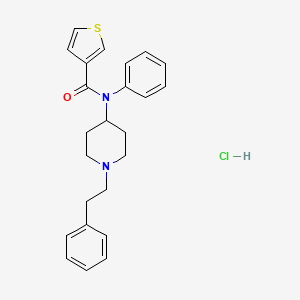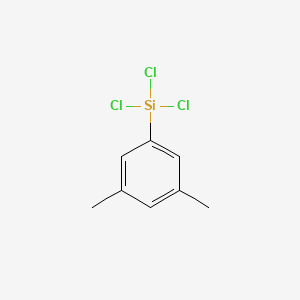![molecular formula C12H16ClN3O2 B12350701 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1431968-04-5](/img/structure/B12350701.png)
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-[(4-methoxybenzyl)oxy]-1-propanol: This compound shares the methoxybenzyl group but has a different core structure.
(3R)-3-[(4-methoxybenzyl)oxy]-5-hexenal: Another compound with a methoxybenzyl group, but with an aldehyde functional group.
Uniqueness: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a methoxybenzyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1431968-04-5 |
|---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H |
InChI Key |
TWUFBNKRQPBBSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


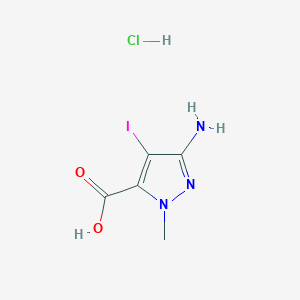
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)
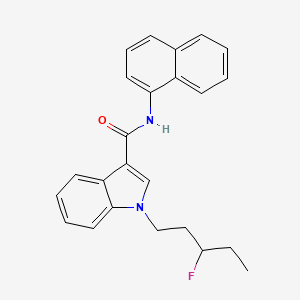
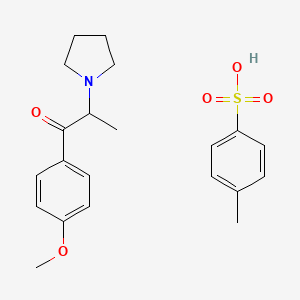
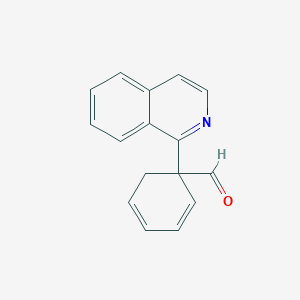
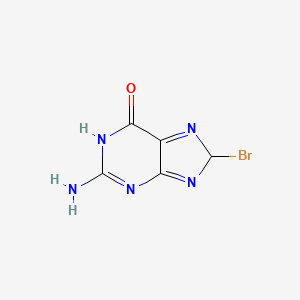
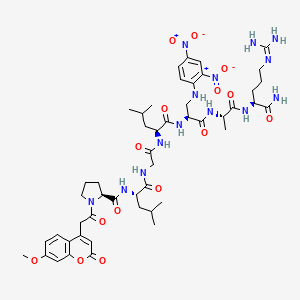
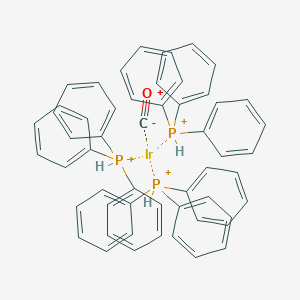
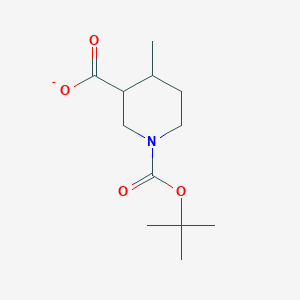
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
